![molecular formula C10H8N4O2S B11430042 6-ethyl-8-hydroxy[1,2,5]thiadiazolo[3,4-f]quinoxalin-7(6H)-one](/img/structure/B11430042.png)
6-ethyl-8-hydroxy[1,2,5]thiadiazolo[3,4-f]quinoxalin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ETHYL-8-HYDROXY-6H,7H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALIN-7-ONE is a complex organic compound with a unique structure that includes multiple rings and functional groups. It contains 25 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur
Chemical Reactions Analysis
6-ETHYL-8-HYDROXY-6H,7H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions for these reactions would depend on the desired outcome, but they often involve catalysts, specific temperatures, and solvents. The major products formed would vary based on the reaction type and conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-ETHYL-8-HYDROXY-6H,7H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALIN-7-ONE exerts its effects would depend on its application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, influencing pathways involved in disease processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds include other thiadiazolo and quinoxalin derivatives. What sets 6-ETHYL-8-HYDROXY-6H,7H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALIN-7-ONE apart is its specific combination of functional groups and ring structures, which may confer unique properties and reactivity. Other similar compounds might include:
- 6,7-dihydro-5H-[1,3,4]thiadiazolo-[2,3-quinoxalin
- 8-hydroxy-6H-[1,2,5]thiadiazolo-[3,4-f]quinoxalin
Properties
Molecular Formula |
C10H8N4O2S |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
6-ethyl-9H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione |
InChI |
InChI=1S/C10H8N4O2S/c1-2-14-6-4-3-5-7(13-17-12-5)8(6)11-9(15)10(14)16/h3-4H,2H2,1H3,(H,11,15) |
InChI Key |
OCMBDBDXJSMUQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=NSN=C3C=C2)NC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11429961.png)
![(2Z)-N-(2-methylphenyl)-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide](/img/structure/B11429964.png)
![N-[3-(3-Methylpiperidin-1-YL)propyl]-2-[(2Z)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]acetamide](/img/structure/B11429965.png)
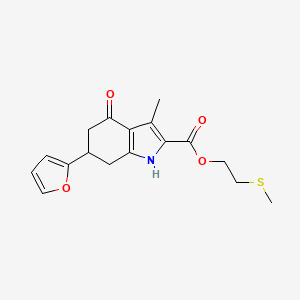
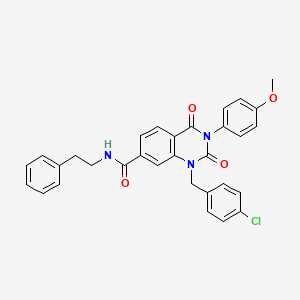
![7-hydroxy-4-(2-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11429989.png)
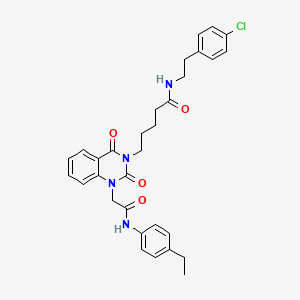
![N-(4-chlorophenyl)-2-{2,5-dioxo-1-phenyl-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetamide](/img/structure/B11429999.png)
![N-{[5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11430005.png)
![6-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B11430011.png)
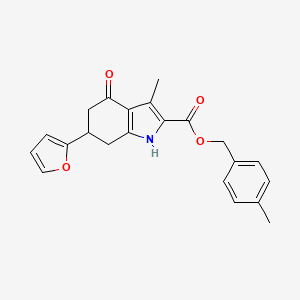
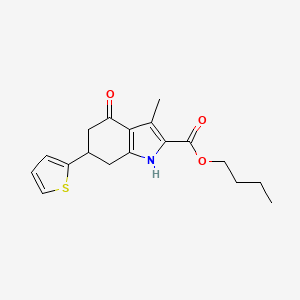
![5-(4-ethylphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11430039.png)
![methyl (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11430041.png)
